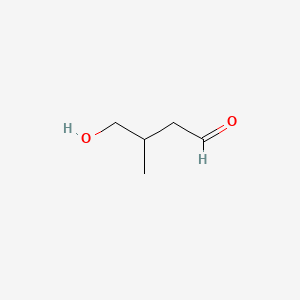

4-Hydroxy-3-methylbutanal

Descripción

Structure

3D Structure

Propiedades

Número CAS |

56805-34-6 |

|---|---|

Fórmula molecular |

C5H10O2 |

Peso molecular |

102.13 g/mol |

Nombre IUPAC |

4-hydroxy-3-methylbutanal |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3 |

Clave InChI |

RWXBAXNFTXQJAY-UHFFFAOYSA-N |

SMILES canónico |

CC(CC=O)CO |

Origen del producto |

United States |

Foundational & Exploratory

4-Hydroxy-3-methylbutanal chemical properties and structure

An In-depth Technical Guide to 4-Hydroxy-3-methylbutanal

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Identifiers

This compound is an organic compound featuring both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. The presence of these two reactive groups makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Structure and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H10O2[1][2] |

| SMILES | CC(CC=O)CO[1] |

| InChI | InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3[1] |

| InChIKey | RWXBAXNFTXQJAY-UHFFFAOYSA-N[1][2] |

| CAS Number | 56805-34-6[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in reactions, and analytical detection. A summary of its key properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 102.13 g/mol [1] |

| Exact Mass | 102.068079557 Da[1] |

| XLogP3-AA (LogP) | -0.2[1] |

| Polar Surface Area | 37.3 Ų[1] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the selective oxidation of the primary alcohol in 3-methylbutane-1,4-diol. This method requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Selective Oxidation of 3-methylbutane-1,4-diol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbutane-1,4-diol in a suitable organic solvent such as dichloromethane (B109758).

-

Oxidizing Agent: Prepare a solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed oxidation system.

-

Reaction Execution: Slowly add the oxidizing agent to the solution of the diol at room temperature while stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction and filter the mixture to remove the oxidant byproducts.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, this compound can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for its separation, identification, and quantification in complex matrices.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a volatile organic solvent, such as dichloromethane or methanol. If necessary, derivatization can be performed to improve its thermal stability and chromatographic behavior.

-

GC-MS System: Utilize a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity phase like 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

-

Chromatographic Separation: Employ a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature to elute the analyte.

-

Mass Spectrometry Detection: As the analyte elutes from the GC column, it is ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, is used for identification. The molecular ion peak would be expected at m/z 102.

Caption: General workflow for the analysis of this compound by GC-MS.

Biological Activity

Currently, there is limited specific information in the scientific literature regarding the biological activities or signaling pathways directly involving this compound. However, related hydroxy aldehydes are known to be intermediates in various metabolic pathways. For instance, the structurally similar 3-hydroxy-3-methylbutanal (B8750921) is explored in metabolic engineering and as an intermediate in engineered biosynthetic pathways.[3] Further research is required to elucidate any specific biological roles of this compound.

Conclusion

This compound is a bifunctional organic molecule with potential applications as a building block in organic synthesis. This guide has provided a detailed summary of its chemical structure, physicochemical properties, and proposed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this compound.

References

The Non-Mevalonate Pathway: A Technical Guide to the Discovery and Significance of the MEP Pathway and 4-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of isoprenoids, a vast and functionally diverse class of natural products, was for decades thought to proceed exclusively through the mevalonate (B85504) (MVA) pathway. However, seminal work beginning in the early 1990s, spearheaded by Michel Rohmer and his collaborators, led to the discovery of a second, independent route for isoprenoid precursor biosynthesis: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This alternative pathway, absent in humans, is essential in many pathogenic bacteria, parasites, and in the plastids of plants, making it a prime target for the development of novel antimicrobial agents and herbicides. A key intermediate in this pathway, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), has since been identified as a potent, natural activator of the human Vγ9Vδ2 T cell population, highlighting its importance in immunology and potential for immunotherapeutic applications. This technical guide provides an in-depth overview of the discovery of the MEP pathway and HMBPP, detailing the key experimental methodologies employed, presenting quantitative data on pathway intermediates and enzyme kinetics, and illustrating the core concepts with signaling and workflow diagrams.

The Discovery of a Novel Isoprenoid Biosynthetic Route

The existence of an alternative to the MVA pathway was first suspected based on isotopic labeling studies in bacteria and plants that yielded results inconsistent with the established mevalonate route.[1][2] Seminal work by Michel Rohmer and colleagues in the early 1990s provided conclusive evidence for this new pathway.[3][4][5][6]

Early Isotopic Labeling Experiments

Initial investigations involved feeding microorganisms, such as E. coli, with ¹³C-labeled glucose and analyzing the resulting isoprenoids by Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The observed labeling patterns in the final isoprenoid products could not be reconciled with the known cleavage and rearrangement patterns of the MVA pathway. This discrepancy strongly suggested a different biosynthetic origin for the fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8][9]

Elucidation of the MEP Pathway Intermediates

Subsequent research focused on identifying the novel intermediates of this alternative pathway. Through a combination of meticulous isotopic labeling experiments, NMR spectroscopy, and mass spectrometry, the key molecules of the MEP pathway were sequentially identified and structurally characterized.[10][11] This work established the pathway's starting materials as pyruvate (B1213749) and glyceraldehyde 3-phosphate and mapped out the enzymatic conversions leading to IPP and DMAPP.

The MEP Pathway: A Step-by-Step Overview

The MEP pathway consists of seven enzymatic steps, converting pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP.

-

Step 1: DXP Synthase (DXS) : Condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

Step 2: DXP Reductoisomerase (DXR/IspC) : Reduction and isomerization of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

Step 3: MEP Cytidylyltransferase (MCT/IspD) : Conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

Step 4: CDP-ME Kinase (CMK/IspE) : Phosphorylation of CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

Step 5: MEcPP Synthase (MDS/IspF) : Cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

Step 6: HMBPP Synthase (HDS/IspG) : Reductive ring-opening of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[10]

-

Step 7: HMBPP Reductase (HDR/IspH) : Reduction of HMBPP to a mixture of IPP and DMAPP.[10]

Quantitative Data

Kinetic Parameters of MEP Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes of the MEP pathway from Escherichia coli.

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | Reference |

| DXS | Pyruvate | 160 | 1.4 | [12] |

| D-Glyceraldehyde 3-phosphate | 80 | - | [12] | |

| DXR | DXP | 44 | 12.5 | [12] |

| IspD | MEP | 29 | 3.6 | [12] |

| CTP | 230 | - | [12] | |

| IspE | CDP-ME | 15 | 3.5 | [12] |

| ATP | 280 | - | [12] | |

| IspF | CDP-MEP | 1.3 | 2.1 | [12] |

Intracellular Concentrations of MEP Pathway Intermediates

The intracellular concentrations of MEP pathway intermediates were quantified in Zymomonas mobilis.

| Metabolite | Concentration (mM) | Reference |

| DXP | 0.088 | [13] |

| MEP | 0.011 | [13] |

| CDP-ME | 0.006 | [13] |

| MEcPP | 0.106 | [13] |

| HMBPP | 0.005 | [13] |

| IPP/DMAPP | 0.005 | [13] |

Experimental Protocols

Isotopic Labeling for Pathway Elucidation

A representative protocol for ¹³C-labeling experiments to trace carbon flow through the MEP pathway.

Objective: To determine the biosynthetic precursors of isoprenoids.

Materials:

-

Bacterial or plant cell culture

-

Defined growth medium

-

[1-¹³C]glucose or other ¹³C-labeled precursor

-

Equipment for cell harvesting (centrifugation)

-

Solvents for metabolite extraction (e.g., methanol, chloroform)

-

NMR spectrometer

-

Mass spectrometer (GC-MS or LC-MS)

Procedure:

-

Culture Growth: Grow the organism of interest in a defined medium to a specific growth phase (e.g., mid-logarithmic phase).

-

Precursor Feeding: Introduce a ¹³C-labeled precursor, such as [1-¹³C]glucose, into the culture medium at a defined concentration.[8]

-

Incubation: Continue incubation for a period sufficient to allow for the incorporation of the label into the metabolites of interest.

-

Harvesting: Rapidly harvest the cells, for example by centrifugation at low temperature, to quench metabolic activity.

-

Metabolite Extraction: Extract the isoprenoids and their precursors from the cell pellet using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).

-

Analysis: Analyze the extracted metabolites by NMR spectroscopy to determine the positions of ¹³C incorporation and by mass spectrometry to quantify the extent of labeling.[8]

-

Data Interpretation: Compare the observed labeling patterns with the predicted patterns for the MVA and MEP pathways to deduce the operative biosynthetic route.[9]

Quantification of MEP Pathway Intermediates by LC-MS/MS

A sensitive method for the accurate quantification of MEP pathway intermediates.[14][15]

Objective: To measure the intracellular concentrations of DXP, MEP, CDP-ME, MEcPP, HMBPP, IPP, and DMAPP.

Materials:

-

Cell culture or tissue sample

-

Internal standards (e.g., ¹³C-labeled MEP pathway intermediates)

-

Extraction buffer (e.g., acetonitrile/methanol/water mixture)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Homogenize and extract metabolites from a known quantity of cells or tissue using a cold extraction buffer containing internal standards.

-

Chromatographic Separation: Separate the extracted metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometric Detection: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate the concentration of each metabolite by comparing its peak area to that of the corresponding internal standard.

Recombinant Expression and Purification of MEP Pathway Enzymes

A general protocol for producing MEP pathway enzymes for in vitro studies.

Objective: To obtain pure, active MEP pathway enzymes.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

Gene encoding the MEP pathway enzyme of interest

-

LB medium and appropriate antibiotics

-

IPTG for induction

-

Equipment for cell lysis (e.g., sonicator)

-

Affinity chromatography column (e.g., Ni-NTA)

Procedure:

-

Cloning: Clone the gene of interest into the expression vector.[16]

-

Transformation: Transform the recombinant plasmid into the E. coli expression strain.[17]

-

Expression: Grow the transformed cells in LB medium and induce protein expression with IPTG.[17]

-

Lysis: Harvest the cells and lyse them to release the recombinant protein.[18]

-

Purification: Purify the His-tagged protein from the cell lysate using Ni-NTA affinity chromatography.[18]

-

Verification: Verify the purity and identity of the protein by SDS-PAGE and Western blotting.

HMBPP-mediated Activation of Vγ9Vδ2 T Cells

An assay to measure the immunostimulatory activity of HMBPP.[19][20]

Objective: To quantify the activation of Vγ9Vδ2 T cells in response to HMBPP.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from a healthy donor

-

HMBPP

-

Cell culture medium (e.g., RPMI-1640)

-

Interleukin-2 (IL-2)

-

ELISA kit for interferon-gamma (IFN-γ)

Procedure:

-

Cell Culture: Culture PBMCs in the presence of a low concentration of HMBPP and IL-2 to expand the Vγ9Vδ2 T cell population.[21]

-

Stimulation: After a period of expansion, re-stimulate the cells with varying concentrations of HMBPP.

-

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-γ in the supernatant using an ELISA kit.[22]

-

Data Analysis: Plot the IFN-γ concentration against the HMBPP concentration to determine the EC₅₀ value.

4-Hydroxy-3-methylbutanal (HMBPP): A Key Intermediate and Potent Immunostimulant

The discovery of the MEP pathway led to the identification of HMBPP as its penultimate intermediate.[10] HMBPP is a highly potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells at nanomolar concentrations.[19] This activation is mediated through the butyrophilin 3A1 (BTN3A1) molecule.[20] The potent immunostimulatory activity of HMBPP has significant implications for the development of novel immunotherapies for infectious diseases and cancer.

Conclusion and Future Perspectives

The discovery of the MEP pathway has fundamentally altered our understanding of isoprenoid biosynthesis and has opened up new avenues for therapeutic intervention. The absence of this pathway in humans makes its enzymes attractive targets for the development of selective inhibitors against a wide range of pathogens. Furthermore, the identification of HMBPP as a potent activator of the human immune system provides a powerful tool for the development of novel immunotherapies. Future research in this field will likely focus on the development of more potent and specific inhibitors of MEP pathway enzymes, the elucidation of the precise mechanisms of HMBPP-mediated T cell activation, and the translation of these findings into clinical applications for the treatment of infectious diseases and cancer.

References

- 1. The Methylerythritol Phosphate Pathway to Isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual regulation of cytoplasmic and mitochondrial acetyl-CoA utilization for improved isoprene production in Saccharomyc… [ouci.dntb.gov.ua]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. d-nb.info [d-nb.info]

- 7. Studies on the nonmevalonate terpene biosynthetic pathway: Metabolic role of IspH (LytB) protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cloning and Expression Analysis of MEP Pathway Enzyme-encoding Genes in Osmanthus fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdanderson.org [mdanderson.org]

- 19. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

A Technical Guide to the Role of (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate in Isoprenoid Biosynthesis

Foreword: This document provides a detailed examination of the pivotal role of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) (HMBPP) in the methylerythritol phosphate (B84403) (MEP) pathway of isoprenoid biosynthesis. It is presumed that the topic of interest is HMBPP, the final intermediate of this pathway, rather than 4-hydroxy-3-methylbutanal, an aldehyde not directly involved in this core metabolic route.

Introduction: The MEP Pathway and the Central Role of HMBPP

Isoprenoids represent one of the most extensive and diverse families of natural products, with critical functions in all domains of life.[1] They are synthesized from two five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] While eukaryotes like animals utilize the mevalonate (B85504) (MVA) pathway for IPP and DMAPP synthesis, most eubacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plant plastids employ the methylerythritol phosphate (MEP) pathway.[3][4][5] This metabolic distinction makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents and herbicides.[1][6]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through seven enzymatic steps.[3][7] The final, committing step is the conversion of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) into a mixture of IPP and DMAPP.[2][7][8] This critical transformation is catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase, commonly known as IspH or LytB.[8][9]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; pathway_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_step_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Pyruvate [label="Pyruvate"]; GAP [label="Glyceraldehyde\n3-Phosphate"]; DXP [label="1-Deoxy-D-xylulose\n5-phosphate (DXP)"]; MEP [label="2-C-Methyl-D-erythritol\n4-phosphate (MEP)"]; CDP_ME [label="4-(Cytidine 5'-diphospho)-\n2-C-methyl-D-erythritol"]; CDP_MEP [label="CDP-ME\n2-phosphate"]; MEcPP [label="2-C-Methyl-D-erythritol\n2,4-cyclodiphosphate (MEcPP)"]; HMBPP [label="(E)-4-Hydroxy-3-methylbut-2-enyl\ndiphosphate (HMBPP)", node_type=final_step_node]; IPP [label="Isopentenyl\ndiphosphate (IPP)", node_type=product_node]; DMAPP [label="Dimethylallyl\ndiphosphate (DMAPP)", node_type=product_node]; Isoprenoids [label="Isoprenoids", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout sub_cluster [shape=point, width=0];

// Edges {Pyruvate, GAP} -> sub_cluster [arrowhead=none]; sub_cluster -> DXP [label=" DXS (IspA)"]; DXP -> MEP [label=" DXR (IspC)"]; MEP -> CDP_ME [label=" IspD"]; CDP_ME -> CDP_MEP [label=" IspE"]; CDP_MEP -> MEcPP [label=" IspF"]; MEcPP -> HMBPP [label=" IspG"]; HMBPP -> IPP [label=" IspH (LytB)", color="#EA4335", fontcolor="#EA4335"]; HMBPP -> DMAPP [label=" IspH (LytB)", color="#EA4335", fontcolor="#EA4335"]; {IPP, DMAPP} -> Isoprenoids; } The Methylerythritol Phosphate (MEP) Pathway.

The Catalyst: IspH (LytB) - A [4Fe-4S] Metalloenzyme

IspH is a remarkable metalloenzyme that contains an oxygen-sensitive [4Fe-4S] iron-sulfur cluster at its active site.[7][8][10] This cluster is essential for catalysis, participating directly in the reductive dehydroxylation of HMBPP.[11][12][13] The protein structure adopts a trefoil-like arrangement of three α/β domains, with the [4Fe-4S] cluster situated at the center.[8][14] The cluster is coordinated by three highly conserved cysteine residues, leaving a unique fourth iron atom available for substrate binding and electron transport during catalysis.[8][12]

The reaction catalyzed by IspH is a 2H+/2e- reduction and dehydration.[11] It converts a single molecule of HMBPP into both IPP and DMAPP, typically in a ratio of approximately 5:1 to 6:1.[1][2][15] This is a key feature of the MEP pathway, as it generates both isoprenoid precursors simultaneously, unlike the MVA pathway where DMAPP is formed exclusively via the isomerization of IPP.[2]

Catalytic Mechanism of IspH

The precise mechanism of IspH catalysis has been a subject of extensive investigation, with several proposed theories. A consensus mechanism involves the following key steps, supported by crystallographic, spectroscopic, and computational studies.[7][11][16]

-

Substrate Binding: The C4-hydroxyl group of HMBPP coordinates directly to the unique fourth iron atom of the [4Fe-4S] cluster.[11][14][16] This binding is stabilized by a hydrogen-bonding network within the active site.[12]

-

First Electron Transfer: The [4Fe-4S] cluster, after receiving an electron from a reducing partner (e.g., flavodoxin or ferredoxin), donates an electron to the bound substrate.[17]

-

Dehydroxylation: This electron transfer facilitates the cleavage of the C-O bond, eliminating a water molecule and forming a transient allyl radical intermediate.[16]

-

Second Electron Transfer and Protonation: A second electron is transferred to the intermediate, which is subsequently protonated to yield the final products, IPP and DMAPP.[16][17] The branching to form two different products is thought to occur at this final stage.

// Nodes with labels and structures Start [label="IspH-[4Fe-4S]²⁺"]; ComplexI [label="HMBPP binds\nIspH-[4Fe-4S]²⁺-HMBPP"]; ComplexII [label="1e⁻ reduction\nIspH-[4Fe-4S]¹⁺-HMBPP"]; ComplexIII [label="C-O cleavage\n(-H₂O)\nAllylic Intermediate"]; ComplexIV [label="1e⁻ reduction\n& Protonation"]; Products [label="IPP + DMAPP\n(Released)"];

// Logical Flow Start -> ComplexI [label=" Substrate\nBinding"]; ComplexI -> ComplexII [label=" e⁻ from\nFlavodoxin"]; ComplexII -> ComplexIII [label=" Protonation &\nDehydration"]; ComplexIII -> ComplexIV [label=" e⁻ from\nCluster"]; ComplexIV -> Products [label=" H⁺ Transfer"]; Products -> Start [label=" Enzyme\nRegeneration", style=dashed, color="#5F6368"]; } Proposed Catalytic Mechanism of IspH.

Quantitative Data

The study of IspH has yielded significant quantitative data regarding its catalytic efficiency, substrate affinity, and inhibition.

| Parameter | Organism | Value | Reference |

| Specific Activity | Aquifex aeolicus | ~9000 nmol·min⁻¹·mg⁻¹ | [11] |

| Escherichia coli | 3 nmol·min⁻¹·mg⁻¹ | [11] | |

| Escherichia coli | ~800 nmol·min⁻¹·mg⁻¹ | [18] | |

| Product Ratio (IPP:DMAPP) | Escherichia coli | ~5:1 | [15] |

| Escherichia coli | ~6:1 | [2] | |

| KM for HMBPP | Aquifex aeolicus | 5 µM | [19] |

Note: Specific activity can vary significantly based on the assay conditions and the reducing system used.

| Inhibitor | Organism | IC₅₀ | Reference |

| Alkynyl diphosphate | Aquifex aeolicus | 0.45 µM | [19],[20] |

| (E)-4-mercapto-3-methylbut-2-en-1-yl diphosphate (TMBPP) | Escherichia coli | Not specified, potent | [21] |

| (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP) | Escherichia coli | Not specified, potent | [21] |

| Compound C17 | Escherichia coli | 4 nM | [22] |

| Compound C23 | Escherichia coli | 85 nM | [22] |

| Compound C10 | Escherichia coli | 9 µM | [22] |

Experimental Protocols

Characterizing the activity of the oxygen-sensitive IspH enzyme requires anaerobic conditions and specialized assays.

This method, adapted from studies on E. coli IspH, uses the natural electron transport chain to drive the reaction.[18]

Objective: To quantify the conversion of radiolabeled HMBPP to IPP and DMAPP.

Materials:

-

Purified recombinant IspH, Flavodoxin (FldA), and Flavodoxin Reductase (FpR1).

-

[3-¹⁴C]HMBPP (substrate).

-

NADPH (cofactor).

-

50 mM Tris-HCl buffer, pH 8.0.

-

Alkaline phosphatase.

-

30% Trichloroacetic acid (TCA).

-

Scintillation cocktail and counter.

-

Anaerobic glove box or Schlenk line.

Procedure:

-

Prepare all buffers and solutions, ensuring they are deoxygenated. Perform all subsequent steps under strict anaerobic conditions (e.g., in a glove box with <2 ppm O₂).

-

In a reaction vial, prepare a master mix containing Tris-HCl buffer, a fixed concentration of [3-¹⁴C]HMBPP (e.g., 200 µM), NADPH (e.g., 2.2 mM), FldA (e.g., 41 µM), and FpR1 (e.g., 17 µM).

-

For inhibition studies, add varying concentrations of the inhibitor to the vials. For control, add vehicle (e.g., DMSO).

-

Pre-incubate the reaction mixtures at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a defined concentration of purified IspH (e.g., 30-50 nM).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Quench the reaction by adding 30% TCA.

-

Add alkaline phosphatase to the quenched mixture to dephosphorylate the products ([¹⁴C]IPP and [¹⁴C]DMAPP) into volatile monools ([¹⁴C]isopentenol and [¹⁴C]dimethylallyl alcohol).

-

Selectively extract the radiolabeled alcohols from the aqueous phase using an equal volume of heptane.

-

Transfer an aliquot of the heptane phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter. The counts are directly proportional to the amount of product formed.

This continuous assay measures IspH activity by monitoring the oxidation of a chemical reductant or NADPH.

A. Methyl Viologen (MV) Assay: [22]

-

Under anaerobic conditions, prepare a reaction mixture in a sealed cuvette containing buffer, HMBPP (e.g., 1 mM), and methyl viologen.

-

Reduce the methyl viologen with a fresh solution of sodium dithionite (B78146) until a stable, low absorbance at 398 nm is achieved.

-

Initiate the reaction by injecting IspH (e.g., 50 nM).

-

Monitor the increase in absorbance at 398 nm as the reduced MV is oxidized by IspH during HMBPP conversion. The rate of absorbance change is proportional to enzyme activity.

B. NADPH Depletion Assay: [18]

-

Under anaerobic conditions, assemble the biological reducing system (FldA, FpR1) in a cuvette with buffer, HMBPP, and a saturating concentration of NADPH.

-

Initiate the reaction with IspH.

-

Monitor the decrease in absorbance at 340 nm corresponding to the consumption of NADPH.

// Node styles prep_node [fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_node [fillcolor="#FBBC05", fontcolor="#202124"]; result_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A1 [label="Preparation (Anaerobic)", node_type=prep_node]; A2 [label="Deoxygenate Buffers &\nReagents", node_type=prep_node];

B1 [label="Reaction Setup", node_type=reaction_node]; B2 [label="Combine Buffer, NADPH, FldA, FpR1,\nand [¹⁴C]HMBPP in vials", node_type=reaction_node]; B3 [label="Pre-incubate at 37°C", node_type=reaction_node]; B4 [label="Initiate with IspH Enzyme", node_type=reaction_node]; B5 [label="Incubate at 37°C", node_type=reaction_node]; B6 [label="Quench with TCA", node_type=reaction_node];

C1 [label="Product Analysis", node_type=analysis_node]; C2 [label="Dephosphorylate with\nAlkaline Phosphatase", node_type=analysis_node]; C3 [label="Extract with Heptane", node_type=analysis_node]; C4 [label="Liquid Scintillation Counting", node_type=analysis_node];

D1 [label="Data Interpretation", node_type=result_node, shape=ellipse];

// Edges A1 -> A2; A2 -> B1; B1 -> B2 -> B3 -> B4 -> B5 -> B6; B6 -> C1; C1 -> C2 -> C3 -> C4; C4 -> D1; } Workflow for a Radiometric IspH Activity Assay.

Conclusion: A Prime Target for Drug Development

(E)-4-hydroxy-3-methylbut-2-enyl diphosphate stands at a critical juncture in isoprenoid metabolism in countless organisms. Its conversion to IPP and DMAPP by the unique [4Fe-4S] enzyme IspH represents the culmination of the MEP pathway. The essentiality of this pathway for major human pathogens and its absence in humans solidifies IspH as a high-value target for the rational design of novel anti-infective drugs.[6][23] A thorough understanding of its structure, mechanism, and kinetics, facilitated by the robust experimental protocols detailed herein, is paramount for exploiting this therapeutic window.

References

- 1. The amino-terminal conserved domain of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase is critical for its function in oxygen-evolving photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-hydroxy-3-methylbut-2-enyl diphosphate reductase - Proteopedia, life in 3D [proteopedia.org]

- 6. What are 4-hydroxy-3-methylbut-2-enyl diphosphate reductase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]

- 9. 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of the Fe4S4 Cluster-containing Protein IspH (LytB): EPR, Metallacycles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. IspH inhibitors kill Gram-negative bacteria and mobilize immune clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of (E)-4-Hydroxy-3-methylbut-2-enyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) is a pivotal intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for the survival of most pathogenic bacteria, parasites such as the malaria-causing Plasmodium falciparum, and plants, but is notably absent in humans. This distinction positions HMBPP and the enzymes involved in its metabolism as prime targets for the development of novel antimicrobial agents. Furthermore, HMBPP has garnered significant attention for its role as a potent and specific activator of a unique subset of human immune cells, the Vγ9Vδ2 T cells, highlighting its potential in immunotherapy.

This technical guide provides an in-depth exploration of the biological significance of HMBPP, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical and signaling pathways.

Core Biological Functions

HMBPP's biological importance stems from two primary roles:

-

A Crucial Intermediate in the MEP Pathway: The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules are the building blocks for a vast array of essential compounds, including vitamins, hormones, and components of cell membranes. HMBPP is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the enzyme HMB-PP synthase (GcpE or IspG) and is subsequently converted to IPP and DMAPP by HMB-PP reductase (LytB or IspH).[3][4][5] The absence of this pathway in humans makes its enzymes attractive targets for the development of selective inhibitors with potential as antibiotics and antiparasitic drugs.[6]

-

A Potent Activator of Human Vγ9Vδ2 T Cells: HMBPP is the most potent known natural phosphoantigen for human Vγ9Vδ2 T cells, a major population of γδ T cells in peripheral blood.[3][7] These cells play a critical role in the immune response against microbial pathogens and cancer cells. HMBPP activates Vγ9Vδ2 T cells at nanomolar concentrations, a potency that is 10,000 to 10,000,000 times greater than other natural ligands like IPP.[3][7] This activation is mediated through the binding of HMBPP to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein.[3][8][9] This interaction triggers a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor and subsequent proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity against infected or malignant cells.[10][11][12]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of HMBPP and the kinetics of the enzymes involved in its metabolism.

| Parameter | Value | Organism/System | Reference |

| Vγ9Vδ2 T Cell Activation | |||

| EC50 | 0.06 nM - 0.50 nM | Human PBMCs | [1][3] |

| BTN3A1 Binding | |||

| Kd | 1.5 µM - 6.1 µM | Human BTN3A1 intracellular domain | [8] |

| IspG (HMB-PP Synthase) Kinetics | |||

| kcat | Data not available | E. coli | [13] |

| Km (for MEcPP) | Data not available | E. coli | [13] |

| IspH (HMB-PP Reductase) Kinetics | |||

| kcat | 7.3 s-1 | E. coli | [14] |

| Km (for HMBPP) | 1.8 µM | E. coli | [14] |

| kcat/Km | 4.1 x 106 M-1s-1 | E. coli | [14] |

| Km (for HMBPP) | 590 ± 60 µM | Aquifex aeolicus | [5] |

Table 1: Biological Activity and Enzyme Kinetics of HMBPP.

| Compound | EC50 (nM) for Vγ9Vδ2 T Cell Activation | Reference |

| (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) | 0.06 - 0.50 | [1][3] |

| Isopentenyl pyrophosphate (IPP) | ~10,000 | [10] |

| Zoledronate | ~500 - 900 | [1][3] |

| POM2-C-HMBP (prodrug) | 5.4 | [1][10] |

Table 2: Comparative Potency of Vγ9Vδ2 T Cell Activators.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving HMBPP.

The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Activation of Vγ9Vδ2 T Cells by HMBPP via BTN3A1.

Experimental Protocols

Detailed methodologies for key experiments involving HMBPP are provided below. These protocols are based on established procedures and should be adapted as necessary for specific experimental contexts.

Synthesis of (E)-4-Hydroxy-3-methylbut-2-enyl Pyrophosphate (HMBPP)

The chemical synthesis of HMBPP is a multi-step process. A representative synthetic route is outlined below, based on published methods.[3]

Workflow:

General workflow for the chemical synthesis of HMBPP.

Detailed Steps (Illustrative Example):

-

Protection of Hydroxyacetone: React hydroxyacetone with a protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) to yield 1-((tert-butyldimethylsilyl)oxy)propan-2-one.[3]

-

Carbon Chain Extension: Perform a Horner-Wadsworth-Emmons reaction with the protected hydroxyacetone and a suitable phosphonate ylide, such as triethyl phosphonoacetate, to introduce the butenyl backbone.

-

Reduction to the Allylic Alcohol: Reduce the resulting ester with a reducing agent like diisobutylaluminium hydride (DIBAL-H) to form the corresponding allylic alcohol.

-

Deprotection: Remove the silyl (B83357) protecting group using a fluoride (B91410) source, for example, tetrabutylammonium (B224687) fluoride (TBAF), to yield (E)-4-hydroxy-3-methylbut-2-en-1-ol.

-

Phosphorylation: The diol is then subjected to a two-step phosphorylation process, first to the monophosphate and then to the pyrophosphate, to yield the final product, HMBPP. This can be achieved using reagents like trichloroacetonitrile (B146778) and tetrabutylammonium phosphate.

Purification: HMBPP is typically purified using anion-exchange chromatography.

Vγ9Vδ2 T Cell Expansion and Activation Assay

This protocol describes the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and the subsequent assessment of their activation by HMBPP.[9][15][16]

Workflow:

Workflow for Vγ9Vδ2 T cell expansion and activation assay.

Detailed Steps:

-

PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Vγ9Vδ2 T Cell Expansion: Culture the PBMCs at a density of 1 x 106 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine. Stimulate the cells with a low concentration of HMBPP (e.g., 10 nM) and recombinant human interleukin-2 (B1167480) (IL-2; e.g., 100 U/mL). Replenish the medium with fresh IL-2 every 2-3 days. The expansion of Vγ9Vδ2 T cells can be monitored by flow cytometry.[9][15]

-

Purification of Vγ9Vδ2 T Cells: After 7-14 days of culture, purify the expanded Vγ9Vδ2 T cells using negative selection with magnetic beads to deplete other cell types.

-

Activation Assay: Co-culture the purified Vγ9Vδ2 T cells with a suitable target cell line (e.g., K562 or Daudi) in the presence of varying concentrations of HMBPP for 24-48 hours.

-

Analysis of Activation:

-

Cell Surface Markers: Stain the cells with fluorescently labeled antibodies against T cell activation markers such as CD69 and CD25 and analyze by flow cytometry.[3]

-

Cytokine Production: Collect the culture supernatants and measure the concentration of secreted cytokines, such as IFN-γ and TNF-α, using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[15]

-

Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of HMBPP-activated Vγ9Vδ2 T cells to kill target cancer cells.[2][17]

Workflow:

Workflow for Vγ9Vδ2 T cell-mediated cytotoxicity assay.

Detailed Steps:

-

Effector Cell Preparation: Expand and purify Vγ9Vδ2 T cells as described in the activation assay protocol.

-

Target Cell Preparation: Label the target cancer cells (e.g., colon cancer cell lines SW620 or HT29) with a fluorescent dye that is retained by live cells, such as carboxyfluorescein succinimidyl ester (CFSE).[2]

-

Co-culture: Co-culture the effector Vγ9Vδ2 T cells with the CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., from 1:1 to 20:1) in the presence or absence of HMBPP.

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C.

-

Analysis of Cytotoxicity: Add a viability dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), which only enters dead cells. Analyze the samples by flow cytometry. The percentage of target cell lysis can be determined by quantifying the proportion of CFSE-positive cells that are also positive for the viability dye.[2]

Conclusion

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate stands at a critical intersection of microbial metabolism and human immunology. Its essential role in the MEP pathway of numerous pathogens makes it and its associated enzymes highly attractive targets for the development of new anti-infective therapies. Simultaneously, its unparalleled potency and specificity in activating the cytotoxic and immunomodulatory functions of Vγ9Vδ2 T cells open up exciting avenues for cancer immunotherapy and the development of novel vaccine adjuvants. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of HMBPP's biological significance and harness its therapeutic potential.

References

- 1. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]

- 6. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (E)-4-Hydroxy-3-methyl-but-2 enyl pyrophosphate-stimulated Vγ9Vδ2 T cells possess T helper type 1-promoting adjuvant activity for human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Study of IspH, A Key Enzyme in the Methylerythritol Phosphate Pathway Using Fluoro-substituted Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]

- 16. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes [mdpi.com]

- 17. researchgate.net [researchgate.net]

4-Hydroxy-3-methylbutanal: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56805-34-6

Synonyms: 4-hydroxy-3-methyl-butyraldehyde; Butanal, 4-hydroxy-3-methyl-[1][2]

This technical guide provides an in-depth overview of 4-Hydroxy-3-methylbutanal, a key chemical intermediate. The document details its chemical and physical properties, outlines a potential synthesis protocol, and discusses its analytical quantification.

Chemical and Physical Properties

This compound is a small molecule featuring both a hydroxyl and an aldehyde functional group. While experimentally determined physical properties are not extensively documented in publicly available literature, predicted values provide valuable insights for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C5H10O2 | PubChem[2] |

| Molecular Weight | 102.13 g/mol | PubChem[2] |

| CAS Number | 56805-34-6 | ChemicalBook[3] |

| Boiling Point (Predicted) | 193.6±23.0 °C | ChemicalBook[4] |

| Density (Predicted) | 0.961±0.06 g/cm³ | ChemSrc[5] |

| pKa (Predicted) | 14.81±0.10 | ChemicalBook[4] |

Synthesis of this compound

A plausible and common method for the synthesis of β-hydroxy aldehydes such as this compound is the aldol (B89426) condensation .[6] This reaction involves the base-catalyzed reaction of an enolate with an aldehyde or ketone. For the synthesis of this compound, propanal would serve as the precursor to the enolate, which would then react with formaldehyde (B43269).

Experimental Protocol: Aldol Condensation for this compound Synthesis

This protocol is a generalized procedure based on established aldol condensation reactions and should be optimized for specific laboratory conditions.

Materials:

-

Propanal

-

Formaldehyde (e.g., as a 37% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, cool a solution of propanal in a suitable solvent (e.g., water or a water/alcohol mixture) to 5-10 °C in an ice bath.

-

Base Addition: Slowly add the sodium hydroxide solution to the cooled propanal solution with continuous stirring. This will facilitate the formation of the propanal enolate.

-

Formaldehyde Addition: Once the base has been added, slowly add the formaldehyde solution from the dropping funnel while maintaining the reaction temperature between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Neutralization: Once the reaction is deemed complete, carefully quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7).

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction process three times to ensure maximum recovery.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Aldol Condensation

Caption: A logical workflow for the synthesis of this compound via aldol condensation.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the quantification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

For analysis in a complex matrix, a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar analytes (e.g., a wax-type column)

GC-MS Parameters (as a starting point):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 240 °C at 10 °C/min

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

Data Analysis:

Quantification is typically performed by creating a calibration curve using standards of known concentrations. The peak area of the target analyte is compared to the calibration curve to determine its concentration in the sample.

Potential Biological Role: Xenobiotic Metabolism

While specific metabolic pathways for this compound are not well-documented, as a xenobiotic compound, it would likely undergo Phase I and Phase II metabolism in biological systems.[7][8]

-

Phase I Metabolism: The aldehyde group could be oxidized to a carboxylic acid or reduced to an alcohol by enzymes such as aldehyde dehydrogenases or alcohol dehydrogenases, respectively. The hydroxyl group may also be a site for oxidation.

-

Phase II Metabolism: The hydroxyl group and any newly formed functional groups could be conjugated with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Conceptual Pathway of Xenobiotic Metabolism

Caption: A conceptual diagram of the potential xenobiotic metabolism of this compound.

Conclusion

This compound is a valuable chemical intermediate with applications in various fields. This guide provides a foundational understanding of its properties, a plausible synthesis route, and analytical considerations. Further research is warranted to experimentally validate the predicted properties and to fully elucidate its metabolic fate and potential biological activities.

References

- 1. Key metabolic pathways involved in xenobiotic biotransformation and stress responses revealed by transcriptomics of the mangrove oyster Crassostrea brasiliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H10O2 | CID 544596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56805-34-6 [chemicalbook.com]

- 4. This compound | 56805-34-6 [amp.chemicalbook.com]

- 5. This compound | CAS#:56805-34-6 | Chemsrc [chemsrc.com]

- 6. byjus.com [byjus.com]

- 7. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of 4-Hydroxy-3-methylbutanal in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbutanal is a small, functionalized aldehyde whose presence in natural biological systems is not well-documented in current scientific literature. Despite the ubiquitous nature of aldehydes in metabolic pathways and as signaling molecules, this specific compound remains largely uncharacterized within an organismal context. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. Due to the scarcity of direct evidence, this document will focus on its hypothetical natural occurrence, plausible metabolic pathways based on related compounds, and detailed experimental protocols for its potential detection and quantification in biological matrices.

Hypothetical Natural Occurrence and Metabolic Pathways

While direct evidence is lacking, the chemical structure of this compound suggests potential origins from common metabolic precursors through known enzymatic reactions. Branched-chain amino acids, such as valine and leucine, are key sources of branched-chain aldehydes in organisms, particularly in microorganisms and plants.

A plausible biosynthetic route for this compound could originate from the metabolism of valine. This proposed pathway involves a series of enzymatic steps, including transamination, decarboxylation, and hydroxylation.

Below is a diagram illustrating a hypothetical metabolic pathway leading to the formation of this compound.

Caption: A hypothetical metabolic pathway for the biosynthesis of this compound from valine.

Quantitative Data on Related Aldehydes

Direct quantitative data for this compound in biological samples is not available in the reviewed literature. However, data for the related branched-chain aldehyde, 3-methylbutanal, in various matrices can provide an expected order of magnitude for detection and quantification efforts.

| Compound | Organism/Matrix | Concentration Range | Reference |

| 3-Methylbutanal | Cheddar Cheese | >140 µM | --INVALID-LINK-- |

| 3-Methylbutanal | Spent Grain | Major Volatile Compound | --INVALID-LINK-- |

Experimental Protocols

The detection and quantification of a polar, reactive molecule like this compound in a complex biological matrix requires a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques. Due to the high reactivity and potential for low concentrations of aldehydes, a derivatization step is often necessary to improve stability and detection sensitivity.

Protocol: Quantitative Analysis of this compound in Biological Samples by GC-MS with Derivatization

This protocol describes a general procedure for the extraction, derivatization, and analysis of this compound from a biological matrix (e.g., plasma, cell culture media, or tissue homogenate).

1. Materials and Reagents:

-

Biological sample

-

Internal Standard (IS): this compound-d2 or a similar deuterated standard

-

Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (B92381) (GC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Reagents: Sodium sulfate (B86663) (anhydrous), Sodium chloride, Phosphate-buffered saline (PBS)

2. Sample Preparation and Extraction:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add the internal standard to a final concentration of 50 ng/mL.

-

Perform a protein precipitation step by adding 400 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.

-

Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Incubate the mixture at 60°C for 30 minutes to form the PFBHA-oxime derivative.

-

After cooling, add 200 µL of hexane and vortex to extract the derivative.

-

Transfer the hexane layer to a GC vial for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFBHA derivatives of this compound and the internal standard.

5. Data Analysis:

-

Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Below is a workflow diagram for the described experimental protocol.

Caption: A general experimental workflow for the quantification of this compound in biological samples.

Signaling Pathways and Biological Roles: A Hypothetical Perspective

Given the absence of identified natural occurrence, no signaling pathways involving this compound have been described. However, as a reactive aldehyde, it could potentially interact with biological systems in several ways:

-

Protein Adduction: Aldehydes can form Schiff bases with the amino groups of lysine (B10760008) residues in proteins, potentially altering protein function.

-

Oxidative Stress: The metabolism of aldehydes can generate reactive oxygen species, contributing to oxidative stress.

-

Metabolic Intermediate: If formed, it would likely be rapidly metabolized, either through oxidation to the corresponding carboxylic acid (4-hydroxy-3-methylbutanoic acid) by aldehyde dehydrogenases or reduction to the diol (3-methylbutane-1,4-diol) by alcohol dehydrogenases.

The logical relationship for its potential biological impact is depicted below.

Caption: A diagram showing the potential biological interactions of this compound.

Conclusion

This compound remains a molecule of theoretical interest in the context of natural occurrence in organisms. While its existence as a metabolite is plausible based on known biochemical transformations of related compounds, its presence has yet to be definitively reported in biological systems. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to investigate the potential presence and concentration of this and other similar hydroxyaldehydes. Future metabolomics studies with advanced analytical techniques may yet uncover the role, if any, that this compound plays in the complex web of life.

An In-depth Technical Guide to the Biosynthetic Pathway of Isoprenoid Precursors from Pyruvate

Audience: Researchers, scientists, and drug development professionals.

Note on 4-Hydroxy-3-methylbutanal: The requested biosynthetic pathway for this compound from pyruvate (B1213749) is addressed within the context of the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. This essential metabolic route does not directly produce this compound. Instead, it synthesizes the crucial isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). A key intermediate in this pathway is (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), a molecule structurally related to this compound. This guide details the enzymatic steps from pyruvate to the formation of HMBPP and its subsequent conversion to IPP and DMAPP.

Introduction to the Methylerythritol Phosphate (MEP) Pathway

The methylerythritol phosphate (MEP) pathway is a fundamental metabolic route for the biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This pathway is essential in most bacteria, including many pathogens, as well as in plants and apicomplexan parasites, but is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents. The pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions.

The Enzymatic Cascade from Pyruvate to IPP and DMAPP

The biosynthesis of IPP and DMAPP from pyruvate and D-glyceraldehyde 3-phosphate involves the sequential action of seven enzymes. The overall transformation is a testament to the efficiency and elegance of metabolic engineering within living organisms.

Diagram of the MEP Pathway

A Technical Guide to the Enzymatic Conversion of MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) is a critical intermediate in the non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria (e.g., Mycobacterium tuberculosis), and malaria parasites, but is absent in humans, making its enzymes prime targets for novel anti-infective drugs.[1][2][3] HMBPP is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the enzyme HMBPP synthase, also known as IspG or GcpE.[1][4] This guide provides an in-depth overview of this enzymatic conversion, including the reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual diagrams of the key processes.

The MEP Pathway and the Role of HMBPP

Isoprenoids, a vast class of natural products, are universal building blocks for essential molecules such as steroids, hormones, and quinones.[5] They are synthesized from two five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] While humans utilize the mevalonate (B85504) (MVA) pathway for their synthesis, many bacteria and parasites rely on the MEP pathway.

The conversion of MEcPP to HMBPP is the penultimate step in the MEP pathway.[5][7] HMBPP is then subsequently reduced by HMBPP reductase (IspH or LytB) to generate a mixture of IPP and DMAPP.[1][3][8] The enzyme responsible for HMBPP synthesis, IspG, is an iron-sulfur protein that utilizes a [4Fe-4S] cluster to catalyze the reductive ring-opening of MEcPP.[2][4]

The IspG-Catalyzed Reaction Mechanism

The conversion of the cyclic MEcPP to the linear HMBPP is a complex reductive dehydroxylation reaction. IspG, a homodimeric enzyme, utilizes a [4Fe-4S] cluster at its active site.[7][9] The mechanism involves the coordination of the MEcPP substrate to the unique fourth iron atom of the cluster.[2][4] This is followed by a two-electron reduction and protonation, which facilitates the opening of the cyclodiphosphate ring to yield HMBPP.[2][7]

Quantitative Data on Enzyme Activity

The specific activity of IspG can vary significantly based on the source organism, the purification procedure (especially the handling of the oxygen-sensitive [4Fe-4S] cluster), and the in vitro reduction system employed. Co-expression with iron-sulfur cluster (ISC) assembly machinery has been shown to dramatically improve the specific activity of recombinant IspG.[10]

| Organism | Enzyme | Specific Activity | Assay Conditions | Reference |

| Escherichia coli | IspG | ~550 nmol min⁻¹ mg⁻¹ | Improved potent reduction system | [10] |

| Escherichia coli | IspH | 3 nmol min⁻¹ mg⁻¹ | Photoreduced deazaflavin or NADPH/flavodoxin/flavodoxin reductase | [6] |

| Aquifex aeolicus | IspH | ~9000 nmol min⁻¹ mg⁻¹ | Anaerobic purification, reduced methyl viologen | [6] |

Note: The table includes data for IspH to provide context on the subsequent reaction rate in the pathway. Data for IspG is less commonly reported in standardized units. The significant improvement in E. coli IspG activity highlights the critical role of the reduction system and proper enzyme reconstitution.[10]

Experimental Protocols

Recombinant Expression and Purification of IspG

This protocol is a generalized procedure based on methodologies described for [4Fe-4S] cluster proteins.[10] Strict anaerobic conditions are crucial for obtaining active holo-IspG.

-

Cloning and Expression Vector: The ispG gene is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification. For enhanced activity, co-express with a plasmid bearing the ISC operon to facilitate [4Fe-4S] cluster assembly.[10]

-

Host Strain: Use an E. coli expression strain like BL21(DE3).

-

Culture Growth: Grow cells in a rich medium (e.g., TB) supplemented with appropriate antibiotics, L-cysteine (as a sulfur source), and ferric ammonium (B1175870) citrate (B86180) (as an iron source) at 37°C to an OD₆₀₀ of ~0.6-0.8.

-

Induction: Cool the culture to 16-18°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM). Incubate overnight.

-

Cell Harvest and Lysis (Anaerobic): All subsequent steps must be performed under a strict anaerobic atmosphere (e.g., in a glove box). Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a reducing agent (e.g., 2-5 mM DTT), lysozyme, and DNase I. Lyse cells by sonication.

-

Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-40 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).

-

Buffer Exchange: Immediately exchange the buffer of the purified protein into an anaerobic storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) using a desalting column or dialysis.

-

Quantification and Storage: Determine the protein concentration (e.g., via Bradford assay). The presence of the [4Fe-4S] cluster can be confirmed by a characteristic UV-Vis absorbance peak around 410-420 nm.[6] Flash-freeze aliquots in liquid nitrogen and store at -80°C.

In Vitro IspG Activity Assay

This assay measures the conversion of MEcPP to HMBPP.

-

Reaction Components:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

Enzyme: Purified holo-IspG.

-

Reduction System:

-

Biological: NADPH, flavodoxin reductase (Fpr), and flavodoxin (FldA).[10][11]

-

Chemical: Sodium dithionite (B78146) and methyl viologen (for IspH assays, adaptable for IspG).[6][12]

-

-

-

Assay Setup (Anaerobic):

-

In an anaerobic environment, prepare a reaction mixture containing buffer, the reduction system components, and the MEcPP substrate.

-

Initiate the reaction by adding the purified IspG enzyme.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Product Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant for the presence of HMBPP using LC-MS or a suitable HPLC method. The product can be identified by its mass and by comparison to a synthesized standard.

-

Conclusion

The enzymatic conversion of MEcPP to HMBPP by IspG is a pivotal step in the MEP pathway and represents a validated target for the development of new anti-infective agents. A thorough understanding of the enzyme's mechanism, kinetics, and handling is essential for researchers in drug discovery and metabolic engineering. The protocols and data presented in this guide offer a comprehensive technical resource for studying this critical biochemical transformation. The oxygen sensitivity of the [4Fe-4S] cluster in IspG remains a key experimental challenge, necessitating strict anaerobic techniques to ensure the isolation of a catalytically competent enzyme.

References

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-4-Hydroxy-3-methyl-but-2-enyl_pyrophosphate [bionity.com]

- 4. IspG - Proteopedia, life in 3D [proteopedia.org]

- 5. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. IspH inhibitors kill Gram-negative bacteria and mobilize immune clearance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Stability of 4-Hydroxy-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical and chemical stability of 4-Hydroxy-3-methylbutanal. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from structurally related compounds, general principles of aldehyde and alcohol chemistry, and established protocols for stability testing.

Introduction to this compound

This compound, a chiral hydroxy aldehyde, is a molecule of interest in various fields, including fragrance and flavor research. Its structure, featuring both a primary alcohol and an aldehyde functional group, imparts a unique reactivity profile that also dictates its stability. Understanding the physical and chemical stability of this compound is crucial for its synthesis, storage, and application, ensuring its quality and efficacy over time.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for the design of stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | - |

| Molecular Weight | 102.13 g/mol | - |

| CAS Number | 56805-34-6 | - |

| Appearance | Colorless to pale yellow liquid (predicted) | General aldehyde properties |

| Boiling Point | 193.6 ± 23.0 °C (Predicted) | - |

| Melting Point | 80-88 °C (for a related compound, may not be accurate) | - |

| Density | 0.961 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 14.81 ± 0.10 (Predicted) | - |

| Solubility | Miscible with water, acetone, ethanol, and ether (inferred from 3-hydroxybutanal) | [1][2] |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar hydroxy aldehydes, several degradation pathways can be anticipated. These pathways are critical for identifying potential impurities and for developing stability-indicating analytical methods.

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-hydroxy-3-methylbutanoic acid. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or metal ions, or by oxidizing agents. Patents suggest the use of sulfur-containing compounds to protect against oxidation.

-

Dehydration: Similar to 3-hydroxybutanal (aldol), this compound can undergo dehydration, particularly upon heating, to form an α,β-unsaturated aldehyde, 3-methyl-2-butenal, and water.[3] This reaction is driven by the formation of a stable conjugated system.

-

Polymerization and Autocondensation: Aldehydes, including hydroxy aldehydes, are prone to polymerization and aldol (B89426) condensation reactions.[4][5] These reactions can lead to the formation of cyclic trimers (trioxanes) or higher molecular weight condensation products. The presence of both an aldehyde and a hydroxyl group can facilitate complex condensation reactions. Patents suggest the use of stabilizers like triethanolamine (B1662121) or dimethylethanolamine to inhibit these processes.[4][5]

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aldehydes, leading to the formation of radical species and subsequent degradation products.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

A forced degradation study is recommended to elucidate the stability profile of this compound.[6][7] This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

4.1. General Considerations

-

Sample Preparation: A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture).

-

Control Sample: An unstressed sample should be stored at a controlled, protected condition (e.g., -20°C, protected from light) and analyzed at each time point to serve as a control.

-

Analysis: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify this compound and its degradation products.[8][9]

4.2. Recommended Forced Degradation Conditions

The following table outlines the recommended conditions for a forced degradation study.

Table 2: Proposed Conditions for Forced Degradation Study of this compound

| Stress Condition | Proposed Method | Analysis Time Points |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ at room temperature | 0, 1, 2, 4, 8 hours |

| Thermal Degradation | 60°C in a calibrated oven | 0, 24, 48, 72 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | End of exposure |

4.3. Experimental Workflow

The following diagram illustrates the experimental workflow for the proposed forced degradation study.

Caption: Workflow for conducting a forced degradation study.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for obtaining reliable stability data.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation. UV detection at a wavelength where this compound and its potential degradation products absorb is recommended.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of degradation products. It provides molecular weight information that is invaluable for structure elucidation.

-